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4-(2-Naphthyldiazenyl)phenol

Cat. No.: B13377193
M. Wt: 248.28 g/mol
InChI Key: SDOPORHPKVAKOO-UHFFFAOYSA-N
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Description

Significance of Azo Compounds in Modern Organic and Materials Chemistry Research

Azo compounds are a cornerstone of modern organic and materials chemistry, primarily recognized for their vibrant colors and versatile applications. sustainability-directory.comfiveable.me The defining feature of an azo compound is the diazenyl functional group (-N=N-), which connects two typically aromatic moieties. sustainability-directory.com This structural element is the key to their intense coloration, a property that has been harnessed extensively in the manufacturing of dyes and pigments for textiles, printing, and other industrial applications. sustainability-directory.comresearchgate.net The rise of synthetic azo dyes marked a significant departure from less stable and more resource-intensive natural dyes. sustainability-directory.com

Beyond their traditional role as colorants, the significance of azo compounds in contemporary research has expanded considerably. The azo group can exist in two geometric isomers, trans and cis, and the reversible isomerization between these two forms can be triggered by light, a process known as photoisomerization. cinz.nz This "azo switch" capability allows for the dynamic control of molecular shape and properties, which has profound implications for the development of smart materials, molecular switches, and photosensitive systems. cinz.nz

The synthesis of azo compounds is typically achieved through a well-established process called diazotization followed by a coupling reaction. sustainability-directory.com This synthetic accessibility allows for the creation of a vast library of azo compounds with tailored electronic and steric properties by modifying the aromatic precursors. sustainability-directory.comresearchgate.net This versatility has propelled their use in diverse fields such as catalysis, where their isomerization can control catalytic activity, and in biomedical applications. cinz.nz Furthermore, their ability to form stable complexes with metal ions makes them valuable as chromogenic reagents for analytical and environmental testing. jchemrev.com

Overview of Phenolic Derivatives in Molecular Design and Functional Materials

Phenolic derivatives are a broad class of organic molecules characterized by a hydroxyl group directly attached to an aromatic ring. researchgate.net This structural feature is the source of their diverse and valuable properties, making them crucial building blocks in molecular design and the creation of functional materials. unimelb.edu.au The inherent characteristics of phenolic compounds include their ability to engage in hydrogen bonding, chelate metals, respond to changes in pH, and act as radical scavengers. unimelb.edu.au

In the realm of functional materials, phenolic derivatives have seen a resurgence of interest. unimelb.edu.au They are utilized in the synthesis of a wide array of materials, from thin films and nanoparticles to bulk materials like gels. unimelb.edu.au The applications of these materials are extensive, spanning catalysis, drug delivery, adhesives, and environmental remediation. unimelb.edu.au For instance, the polymerization of phenolic compounds can lead to the formation of phenolic resins, which are known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for construction materials and composites. researchgate.net

The molecular design of materials incorporating phenolic derivatives often leverages their antioxidant properties. acs.org By incorporating phenolic moieties into polymer backbones, researchers can create materials with built-in radical scavenging capabilities, which can limit the degradation of the material and reduce the need for potentially harmful additives. acs.org Furthermore, the reactivity of the phenolic hydroxyl group allows for straightforward chemical modification, enabling the tuning of material properties for specific applications. unimelb.edu.au In the pharmaceutical and cosmetic industries, phenol (B47542) derivatives are explored for their antimicrobial, anti-inflammatory, and skin-whitening properties. researchgate.net

Positioning of 4-(2-Naphthyldiazenyl)phenol within Azo-Phenol Research Landscapes

Within the broad landscape of azo-phenol research, this compound holds a specific and noteworthy position. This compound, with the chemical formula C₁₆H₁₂N₂O, integrates the characteristic features of both azo compounds and phenolic derivatives, with the addition of a naphthyl group. nih.gov The presence of the azo group makes it a colored compound, and its structure is related to commercially used dyes. nih.gov

The key structural features of this compound are the phenol ring, the azo bridge, and the naphthalene (B1677914) ring system. The phenol group provides a site for hydrogen bonding and potential deprotonation, influencing its solubility and interaction with other molecules. The azo group is the chromophore responsible for its color and also offers the potential for photoisomerization. The extended π-conjugation provided by the naphthalene ring system is expected to influence its electronic and optical properties, such as its light absorption characteristics.

Research on structurally similar compounds provides context for the potential applications of this compound. For instance, derivatives with different substituents on the phenolic or naphthyl rings are synthesized to explore their potential in various fields. smolecule.comsmolecule.com The synthesis of such compounds typically involves the diazotization of a naphthylamine derivative followed by coupling with phenol. nih.gov

The investigation of this compound and its analogs contributes to a deeper understanding of structure-property relationships in azo-phenol systems. Studies on these molecules often involve their synthesis, characterization by spectroscopic methods, and evaluation of their properties for potential applications in areas like dye synthesis, materials science, and biological research. smolecule.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B13377193 4-(2-Naphthyldiazenyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(naphthalen-2-yldiazenyl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-9-7-14(8-10-16)17-18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H

InChI Key

SDOPORHPKVAKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=CC=C(C=C3)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 4 2 Naphthyldiazenyl Phenol

Classical Azo Coupling Approaches

The most common method for synthesizing 4-(2-Naphthyldiazenyl)phenol is through a classical azo coupling reaction. This electrophilic aromatic substitution involves a diazonium salt acting as the electrophile and an activated aromatic compound, in this case, a phenol (B47542), serving as the nucleophile. wikipedia.org

Diazotization of Aminonaphthalene Derivatives

The initial step in this synthesis is the diazotization of an aminonaphthalene, specifically 2-naphthylamine (B18577). This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). byjus.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent coupling reaction.

The general reaction for the diazotization of an aromatic amine can be represented as: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The stability of the diazonium salt is crucial, and excess nitrous acid can lead to its decomposition. acs.org Therefore, controlling the stoichiometry of the reactants is important for maximizing the yield. acs.org

Coupling Reactions with Phenolic Moieties

The second stage of the synthesis is the coupling of the 2-naphthyldiazonium salt with phenol. This reaction is pH-dependent and is typically performed under alkaline conditions. byjus.combeilstein-journals.org The alkaline medium deprotonates the phenol to form the more nucleophilic phenoxide ion, which facilitates the electrophilic attack by the diazonium cation. The coupling predominantly occurs at the para-position of the phenol due to steric hindrance and electronic effects. wikipedia.org

The product, this compound, is a colored solid, and its formation is often indicated by the appearance of a vibrant precipitate. byjus.com

Advanced Synthetic Modifications and Functionalization Pathways

To explore and optimize the properties of this compound for various applications, researchers have developed methods to modify its basic structure.

Introduction of Substituents on Phenyl and Naphthyl Rings

The introduction of various functional groups onto either the phenyl or naphthyl rings can significantly alter the electronic and steric properties of the resulting azo dye. This can be achieved by starting with substituted precursors. For instance, using a substituted phenol in the coupling reaction will yield a derivative with a modified phenyl ring. finechem-mirea.ru Similarly, starting with a substituted 2-naphthylamine allows for modification of the naphthyl moiety. google.com

For example, the synthesis of 2-Nitro-4-(2-naphthyldiazenyl)phenol involves coupling the 2-naphthyldiazonium salt with 2-nitrophenol. evitachem.com The presence of the nitro group, an electron-withdrawing group, can influence the color and reactivity of the final compound. evitachem.com Other substituents like halogens or alkyl groups can also be introduced to fine-tune the molecule's properties. smolecule.comevitachem.com

Table 1: Examples of Substituted Precursors and their Resulting Azo Compounds

Substituted Precursor (Phenol)Substituted Precursor (Naphthylamine)Resulting Azo Compound
2-Nitrophenol2-Naphthylamine2-Nitro-4-(2-naphthyldiazenyl)phenol evitachem.com
2-Methylphenol1-Naphthylamine4-Bromo-2-methyl-6-(1-naphthyldiazenyl)phenol smolecule.comevitachem.com
3,5-Dimethylphenol1-Naphthylamine3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol smolecule.com

Design and Synthesis of Analogs for Structure-Property Relationship Studies

The systematic synthesis of analogs of this compound is crucial for understanding structure-property relationships. By varying substituents and their positions on the aromatic rings, researchers can study the effects on color, solubility, and other physicochemical properties. For example, the introduction of a sulfonyl group can enhance metabolic stability and solubility.

Multi-component Reactions and Convergent Synthesis Approaches

Modern synthetic strategies are moving towards more efficient and environmentally friendly methods. Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer a promising alternative to traditional multi-step syntheses. semnan.ac.iracs.orgacs.org While specific examples for this compound are not extensively documented in the provided search results, the general principles of MCRs are being applied to the synthesis of various azo compounds. semnan.ac.iracs.org These approaches can reduce reaction times, minimize waste, and simplify purification processes.

Convergent synthesis, where different fragments of the final molecule are synthesized separately and then combined, is another advanced strategy. For this compound, this could involve preparing a functionalized naphthyl component and a functionalized phenyl component independently before the final coupling step. This allows for greater flexibility in creating a diverse library of analogs.

Reaction Mechanism Elucidation in Synthesis

The reaction mechanism can be broken down into the following key steps:

Stage 1: Diazotization of 2-Naphthylamine

The initial stage involves the conversion of the primary aromatic amine, 2-naphthylamine, into a diazonium salt. This process, known as diazotization, is typically carried out in a cold acidic solution to ensure the stability of the resulting diazonium salt. savemyexams.com

Formation of the Nitrosating Agent: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from a salt like sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The temperature is maintained below 10°C to prevent the unstable nitrous acid from decomposing. savemyexams.comsavemyexams.com The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com

Electrophilic Attack and Formation of the Diazonium Ion: The lone pair of electrons on the nitrogen atom of the amino group of 2-naphthylamine attacks the electrophilic nitrosonium ion. This leads to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable 2-naphthyldiazonium ion is formed. masterorganicchemistry.com This ion is characterized by a nitrogen-nitrogen triple bond, with a positive charge on the inner nitrogen atom.

Stage 2: Azo Coupling

The second stage of the synthesis is the coupling of the 2-naphthyldiazonium ion with phenol. This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring acts as the nucleophile and the diazonium ion serves as the electrophile. wikipedia.orgyoutube.com

Activation of the Coupling Agent: The reaction is typically carried out under alkaline or mildly acidic conditions. In the presence of a base, phenol is deprotonated to form the more strongly activating phenoxide ion. The presence of the hydroxyl group (-OH) on the benzene (B151609) ring makes it highly activated towards electrophilic attack, directing the incoming electrophile to the ortho and para positions. savemyexams.comyoutube.com

Electrophilic Attack and Sigma Complex Formation: The 2-naphthyldiazonium cation attacks the electron-rich phenol ring. Due to steric hindrance from the bulky diazonium group, the attack preferentially occurs at the less hindered para-position (position 4) of the phenol ring. wikipedia.orgyoutube.com This attack disrupts the aromaticity of the phenol ring and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Rearomatization: The final step involves the deprotonation of the sigma complex by a base (such as water or the hydroxide (B78521) ion) to restore the aromaticity of the phenolic ring. This results in the formation of the final product, this compound, a stable azo compound with an extended conjugated system that is responsible for its characteristic color. savemyexams.com

The following table summarizes the key reactants and intermediates in the synthesis of this compound.

Compound Name Role in the Reaction
2-NaphthylamineStarting material (primary aromatic amine)
Sodium NitriteSource of nitrous acid
Hydrochloric AcidAcid catalyst and proton source
Nitrous AcidIntermediate for forming the nitrosating agent
Nitrosonium IonElectrophile in diazotization
2-Naphthyldiazonium ionElectrophile in azo coupling
PhenolCoupling agent (nucleophile)
Phenoxide IonActivated nucleophile
This compoundFinal product (azo dye)

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy is a primary tool for probing the conjugated π-electron system of 4-(2-Naphthyldiazenyl)phenol. The spectrum reveals characteristic absorption bands that correspond to specific electronic transitions within the molecule.

The electronic spectrum of this compound and similar azo dyes is characterized by multiple absorption bands originating from π→π* and n→π* transitions. scispace.com The high-energy absorptions, typically found in the ultraviolet region, are assigned to π→π* transitions within the aromatic systems of the benzene (B151609) and naphthalene (B1677914) rings. spcmc.ac.in For instance, analogous phenolic azo dyes show intense absorption bands between 205-227 nm, which are characteristic of the π→π* transitions within the benzenoid structure. scispace.com

The most prominent feature in the visible region of the spectrum is a broad, less intense band at longer wavelengths, which is attributed to the n→π* transition involving the non-bonding electrons of the nitrogen atoms in the azo (-N=N-) group. This transition is often what gives the compound its characteristic color. Furthermore, the extended conjugation across the entire molecule, linking the naphthyl and phenyl rings through the azo bridge, results in bathochromic (red) shifts of the π→π* transitions into the near-UV or visible range. scispace.com For related 1-(phenyldiazenyl)naphthalene-2-ol, absorption bands have been observed at wavelengths as high as 484 nm, resulting from the extended conjugation and n→π* transitions. scispace.com The presence of the hydroxyl (-OH) group as an auxochrome can further modify these transitions by donating electron density to the aromatic system. scispace.com

Table 1: Typical Electronic Transitions for Naphthyl Azo Dyes

Transition TypeTypical Wavelength (λmax) RangeInvolved Orbitals/Groups
π → π205 - 230 nmAromatic (Benzenoid/Naphthyl) C=C bonds
π → π> 300 nmExtended conjugated system (Aryl-N=N-Aryl)
n → π*400 - 500 nmAzo group (-N=N-) lone pair electrons

Data compiled from studies on analogous azo dyes. scispace.com

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org Azo dyes like this compound are known to exhibit significant solvatochromism due to changes in the stabilization of the electronic ground and excited states in different solvent environments. nih.govnih.gov

Studies on structurally similar azo dyes demonstrate that an increase in solvent polarity can cause a noticeable shift in the absorption maximum (λmax). nih.gov This shift can be either a hypsochromic (blue) shift or a bathochromic (red) shift, termed negative and positive solvatochromism, respectively. wikipedia.org For example, a related compound, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl)phenol, showed a large wavelength shift with increasing solvent polarity, indicating significant interaction between the dye molecule and solvent molecules. nih.gov This sensitivity arises from the change in the dipole moment of the dye molecule upon electronic excitation. Polar solvents will interact more strongly with the more polar state (either ground or excited), thus altering the energy gap between them. rsc.org The ability to tune the absorption properties through solvent choice is a key feature for applications in sensors and molecular electronics. wikipedia.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the structural details of this compound by measuring the vibrational frequencies of its bonds.

The IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key functional groups. The hydroxyl group (-OH) of the phenol (B47542) gives rise to a characteristic strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. acs.orgmvpsvktcollege.ac.in The stretching vibration of the azo group (-N=N-) is expected to appear in the 1540-1630 cm⁻¹ range, though this peak can sometimes be weak in IR spectroscopy. acs.orgcabidigitallibrary.org

The aromatic nature of the compound is confirmed by several bands. The C-H stretching vibrations of the aromatic rings appear at wavenumbers just above 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations of the phenyl and naphthyl groups are observed as multiple bands in the 1400-1640 cm⁻¹ region. scispace.comlibretexts.org Finally, the out-of-plane C-H bending vibrations give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern on the aromatic rings. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3600 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium
Aromatic C=CIn-ring Stretch1640 - 1400Medium to Weak
Azo N=NStretch1540 - 1630Medium to Weak
Phenolic C-OStretch1300 - 1200Strong
Aromatic C-HOut-of-plane Bend900 - 675Strong

Data compiled from general IR correlation tables and studies on similar compounds. scispace.comacs.orglibretexts.org

Vibrational spectroscopy is particularly useful for studying subtle structural phenomena such as intramolecular hydrogen bonding and the potential for tautomerism. The broad nature of the O-H stretching band in the IR spectrum provides direct evidence for hydrogen bonding, which may occur intramolecularly between the phenolic proton and a nitrogen atom of the azo group.

Furthermore, aryl azo-phenols can exist in equilibrium between two tautomeric forms: the azo form (containing an -OH and -N=N- group) and the hydrazone form (containing a C=O and -NH- group). This is known as azo-hydrazone tautomerism. While the azo form is often more stable, the hydrazone tautomer can be detected under certain conditions. Raman spectroscopy has been used to identify the imino tautomer of related hydroxy-cytidine derivatives by observing a characteristic carbonyl band near 1650 cm⁻¹. nih.gov The appearance of bands corresponding to N-H and C=O stretching vibrations, coupled with the disappearance of the phenolic O-H band, would be strong evidence for the presence of the quinone-hydrazone tautomer of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule, confirming its structure and electronic environment.

The ¹H NMR spectrum of this compound would show a complex set of signals in the aromatic region, typically between δ 6.9 and 8.5 ppm. acs.org The protons on the phenolic ring and the naphthyl ring system will appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their position relative to the electron-withdrawing azo group and the electron-donating hydroxyl group. The phenolic -OH proton is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to deshielding and potential hydrogen bonding. rsc.org

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the range of δ 115-165 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be found at the downfield end of this range, typically > δ 160 ppm, due to the deshielding effect of the oxygen atom. rsc.org Carbons directly bonded to the azo group would also be significantly shifted. The distinct number of signals would confirm the asymmetry of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroup / PositionPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic Protons (Phenyl & Naphthyl)6.9 - 8.5Complex multiplets
¹HPhenolic Proton (-OH)> 10.0Broad singlet, exchangeable with D₂O
¹³CAromatic Carbons115 - 155Multiple signals expected
¹³CPhenolic Carbon (C-OH)> 160Deshielded by oxygen
¹³CAzo-linked Carbons (C-N=N)~145 - 153Deshielded by nitrogen atoms

Predicted values are based on data from structurally similar compounds like (E)-4-(Quinolin-6-yldiazenyl)phenol and other azo dyes. rsc.orgrsc.org

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the phenolic and naphthyl ring systems, as well as the hydroxyl proton.

The aromatic region of the spectrum, typically between 6.0 and 8.5 ppm, reveals a complex set of signals due to the various non-equivalent protons on the two aromatic rings. orgchemboulder.com The protons on the phenol ring, ortho and meta to the hydroxyl group, exhibit characteristic doublet or multiplet patterns. Similarly, the seven protons on the naphthyl ring system produce a series of signals whose specific chemical shifts and coupling patterns are dictated by their position relative to the azo linkage and the fused ring system. The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In some cases, this proton signal can range from 4 to 12 ppm for phenols. orgchemboulder.com

Table 1. Predicted ¹H NMR Chemical Shift Ranges for this compound.
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic -OH4.0 - 12.0Broad Singlet
Aromatic Protons (Naphthyl & Phenolic)6.8 - 8.5Multiplets, Doublets

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), and ¹³C-¹³C coupling is statistically improbable, the resulting spectrum typically shows a single peak for each unique carbon atom, simplifying spectral interpretation. libretexts.org

For this compound, the spectrum will display signals for all 16 carbon atoms, though some peaks for carbons in similar environments may overlap. The carbon atom bonded to the hydroxyl group (C-OH) on the phenol ring is expected to resonate in the range of 150-160 ppm. The other aromatic carbons of both the phenol and naphthalene rings will appear in the typical aromatic region of 110-160 ppm. savemyexams.comcognitoedu.org The exact chemical shifts provide insight into the electronic effects of the azo (-N=N-) group and the hydroxyl group on the different parts of the aromatic systems.

Table 2. Predicted ¹³C NMR Chemical Shift Ranges for this compound.
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O (Phenolic)150 - 160
Aromatic C-N (Both Rings)140 - 155
Aromatic C-H & C-C (Quaternary)110 - 140

Two-Dimensional NMR Techniques for Structural Connectivity

While 1D NMR spectra provide information about the number and type of proton and carbon environments, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the structural connectivity of the molecule. digitellinc.comcapes.gov.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the phenolic ring and within the naphthyl ring system, helping to trace the connectivity of the protons within each aromatic fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. alevelchemistry.co.uk

High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass-to-charge ratios to four or more decimal places. savemyexams.com This high precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules that may have the same nominal mass but different compositions. alevelchemistry.co.uksavemyexams.com

For this compound, the molecular formula is C₁₆H₁₂N₂O. HRMS can verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3. Elemental Composition and Mass Data for this compound.
ParameterValue
Molecular FormulaC₁₆H₁₂N₂O
Nominal Mass248 amu
Calculated Exact Mass248.09496 amu

An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass provides definitive confirmation of the elemental formula. savemyexams.com

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that can be used to deduce the original structure. libretexts.org Aromatic compounds tend to produce a strong molecular ion peak due to their stability. libretexts.org

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds around the central azo group. Common fragments would include:

The naphthyl cation [C₁₀H₇]⁺.

The phenoxy radical or related ions.

Ions resulting from the loss of N₂ gas from the parent ion.

The loss of carbon monoxide (CO) from the phenolic portion of the molecule is also a known fragmentation pathway for phenols. docbrown.info

The observation of these specific fragments helps to confirm the presence and connectivity of the naphthyl, azo, and phenol moieties within the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. utah.edu

For this compound, a crystallographic analysis would definitively confirm the trans configuration of the azo bond, which is generally the more stable isomer. It would also reveal the planarity of the molecule; while the phenyl and naphthyl rings are individually planar, there might be a slight twist around the C-N bonds connecting them to the azo group. A key feature that X-ray crystallography can elucidate is the nature of intermolecular interactions in the solid state. In this case, hydrogen bonding between the hydroxyl group of one molecule and a nitrogen atom of the azo group of a neighboring molecule is highly probable, influencing how the molecules pack together in the crystal lattice. researchgate.net

Table 4. Key Structural Parameters Potentially Obtainable from X-ray Crystallography.
Structural ParameterDescription
Bond LengthsPrecise distances between bonded atoms (e.g., C=C, C-N, N=N, C-O).
Bond AnglesAngles formed by three connected atoms (e.g., C-N=N).
Torsional AnglesDihedral angles describing the rotation around bonds, indicating molecular planarity.
Intermolecular InteractionsIdentification of hydrogen bonds and other non-covalent packing forces.

Determination of Molecular Conformation and Dihedral Angles

The three-dimensional structure of this compound is defined by the spatial relationship between its constituent phenyl and naphthyl ring systems, connected by the azo (-N=N-) bridge. This relationship is quantified by dihedral angles, which describe the twist between the planes of the aromatic rings.

In the solid state, the molecule exhibits a generally planar conformation, though with slight deviations. For a closely related isomer, 4-[(E)-1-Naphthyldiazenyl]phenol, crystallographic studies have identified two independent molecules within the asymmetric unit, each showing minor distortions from complete planarity. researchgate.net The dihedral angles between the benzene ring and the naphthalene system for these two molecules were determined to be 9.04(8)° and 5.69(3)°, respectively. researchgate.net This near-coplanarity is crucial for the electronic conjugation across the molecule, which influences its spectroscopic and chemical properties.

The azo group is typically found in the more stable (E)- or trans-configuration, which minimizes steric hindrance between the bulky aromatic groups. acs.org This configuration is a key feature of the molecular geometry. Computational studies on similar azophenols confirm that the (E)-azo form is energetically favorable. researchgate.net For instance, in a related compound, 4-Chloro-2-[(E)-(4-nitrophenyl)diazenyl]phenol, the molecule is approximately planar, with a dihedral angle between the two aromatic rings of just 1.83(8)°. researchgate.net While specific data for the 2-naphthyl isomer is less common, these findings on analogous structures provide a strong basis for understanding its conformational preferences.

Table 1: Dihedral Angles in Related Azo Compounds
CompoundRing SystemsDihedral Angle (°)Reference
4-[(E)-1-Naphthyldiazenyl]phenol (Molecule 1)Benzene and Naphthalene9.04(8) researchgate.net
4-[(E)-1-Naphthyldiazenyl]phenol (Molecule 2)Benzene and Naphthalene5.69(3) researchgate.net
4-Chloro-2-[(E)-(4-nitrophenyl)diazenyl]phenolBenzene and Nitrobenzene1.83(8) researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

A primary and highly influential interaction is hydrogen bonding. The hydroxyl (-OH) group on the phenol ring acts as a hydrogen bond donor, while one of the nitrogen atoms of the azo bridge typically serves as the acceptor. nih.govnih.gov This results in the formation of strong O—H···N hydrogen bonds. In the crystal structure of the isomer 4-[(E)-1-Naphthyldiazenyl]phenol, these O—H···N hydrogen bonds link the symmetry-independent molecules together, forming a polymeric chain that propagates throughout the crystal. researchgate.netiucr.org This type of "head-to-tail" arrangement is a common and stabilizing motif in hydroxyazo compounds.

In addition to hydrogen bonding, van der Waals forces, including π-π stacking interactions between the aromatic naphthyl and phenyl rings of adjacent molecules, play a significant role. nih.gov In the case of 4-Chloro-2-[(E)-(4-nitrophenyl)diazenyl]phenol, translationally related molecules form stacks with an interplanar distance of 3.400(2) Å, indicating π-π interactions. researchgate.net The crystal packing is further stabilized by weaker C—H···π and C-H···O interactions, creating a dense, three-dimensional supramolecular architecture. nih.govnih.gov

Table 2: Key Intermolecular Interactions in Related Azo-Phenol Crystals
Interaction TypeDonor/Group 1Acceptor/Group 2DescriptionReference
Hydrogen BondPhenolic O-HAzo N atomLinks molecules into polymeric chains. researchgate.netiucr.org
π-π StackingAromatic RingsAromatic RingsContributes to the stacking of molecules, with interplanar distances around 3.4-3.6 Å. researchgate.netmdpi.com
C-H···π InteractionAromatic C-HAromatic RingFurther stabilizes the crystal packing. nih.gov

Polymorphism and its Impact on Molecular Structure

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including stability, melting point, and solubility. This phenomenon is known to occur in azo dyes, often arising from the structural flexibility around the azo group and rotatable aromatic rings. acs.org

For complex azo dyes like Sudan III, which contains two azo groups and multiple aromatic rings, the existence of different stable conformations can lead to the formation of distinct crystal structures. researchgate.net Research on derivatives of this dye has shown that both non-flat and nearly-flat molecular conformations can exist, leading to two different sets of crystallization and melting behaviors. acs.orgresearchgate.net These differences are attributed to the relative orientation of the rotatable phenyl and naphthyl groups around the azo linkages. researchgate.net

While specific studies documenting polymorphism for this compound are not prevalent in the reviewed literature, the structural principles observed in related azo dyes suggest a high potential for its existence. The interplay between the stable (E)-azo conformation, the slight torsional flexibility between the aromatic rings, and the powerful directing influence of the O-H···N hydrogen bond could allow for different packing arrangements under various crystallization conditions. The formation of a different hydrogen-bonding network or a shift in the π-stacking geometry could readily lead to a distinct polymorph with an altered molecular structure and unit cell.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a principal tool for investigating the electronic and structural properties of molecules like 4-(2-Naphthyldiazenyl)phenol. These calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p) to balance computational cost and accuracy. researchgate.netsemanticscholar.org

Optimized Molecular Geometries and Electronic Structure Analysis

Geometry optimization calculations are fundamental to understanding the three-dimensional structure of this compound. These computations seek the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this molecule, the calculations typically predict a largely planar structure, which maximizes the π-conjugation across the naphthyl ring, the azo bridge (-N=N-), and the phenol (B47542) ring. The trans-isomer is generally found to be the most stable configuration.

The optimized geometry reveals specific structural parameters. For instance, the N=N double bond length is a critical parameter, as is the planarity between the aromatic rings, which influences the electronic communication between the donor (phenol) and acceptor (naphthyl) parts of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP level)
ParameterValue (Å or °)
N=N Bond Length~1.25 Å
C-N (Azo-Naphthyl) Bond Length~1.42 Å
C-N (Azo-Phenol) Bond Length~1.43 Å
C-O (Phenol) Bond Length~1.36 Å
O-H (Phenol) Bond Length~0.97 Å
C-N=N Bond Angle~113°
Dihedral Angle (Naphthyl-Azo-Phenol)~0-5°

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.netnih.gov

The calculated vibrational spectrum shows characteristic peaks corresponding to specific functional groups within this compound. These assignments are crucial for identifying the molecule and understanding its bonding characteristics.

Table 2: Key Calculated Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency Range (cm⁻¹)Description
O-H stretch3600 - 3400Phenolic hydroxyl group
Aromatic C-H stretch3100 - 3000Stretching of C-H bonds on naphthyl and phenol rings
Aromatic C=C stretch1600 - 1450Ring stretching modes of the naphthyl and phenol groups
N=N stretch1440 - 1400Stretching of the azo bridge
C-N stretch1150 - 1130Stretching of the bonds connecting the azo group to the rings
C-O stretch1270 - 1230Stretching of the phenolic C-O bond. ias.ac.in

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for studying the electronic excited states of molecules and predicting their UV-visible absorption spectra. researchgate.netrsc.org For this compound, TD-DFT calculations reveal the nature of the electronic transitions that give rise to its color. The calculations typically predict two main absorption bands in the visible and near-UV regions. rsc.org

The most significant transition is usually the π → π* transition, which is characteristic of conjugated systems and is responsible for the strong absorption in the visible region. A weaker n → π* transition, involving the lone pair electrons on the nitrogen atoms of the azo group, is also predicted at a longer wavelength. acs.org

Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound
TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~450-480 nm~0.1 - 0.3n → π* (HOMO → LUMO)
S₀ → S₂~350-380 nm~0.8 - 1.2π → π* (HOMO-1 → LUMO)

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain the electronic behavior and reactivity of a molecule. wuxiapptec.com

HOMO-LUMO Energy Gaps and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. researchgate.net For this compound, the extensive conjugation results in a relatively small energy gap, which is consistent with its nature as a dye that absorbs light in the visible spectrum.

Orbital Spatial Distribution and Charge Transfer Characteristics

Analysis of the spatial distribution of the frontier orbitals provides insight into the charge transfer characteristics of the molecule upon electronic excitation.

HOMO: The highest occupied molecular orbital is typically localized on the more electron-rich part of the molecule. In this compound, the HOMO is predominantly distributed over the phenol ring and the azo bridge, with the phenolic oxygen atom being a significant contributor. researchgate.net This indicates that this region acts as the primary electron donor.

LUMO: The lowest unoccupied molecular orbital is generally located on the electron-accepting portion of the molecule. For this compound, the LUMO is primarily centered on the naphthalene (B1677914) ring system and the azo bridge.

This spatial separation of the HOMO and LUMO confirms the intramolecular charge transfer (ICT) character of the main electronic transition. Upon absorption of light, an electron is promoted from the HOMO (located on the phenol/azo moiety) to the LUMO (located on the naphthyl/azo moiety), resulting in a transfer of electron density across the molecule. This ICT is a key feature of many push-pull azo dyes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, offering insights into its electrophilic and nucleophilic sites and its behavior in intermolecular interactions.

The MEP map is typically visualized by plotting the electrostatic potential on the molecule's electron density surface. Different colors are used to represent varying potential values. Generally, red indicates regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom due to the presence of lone pairs of electrons. The nitrogen atoms of the azo group would also exhibit a degree of negative potential. In contrast, the hydrogen atom of the hydroxyl group would be characterized by a strong positive potential (blue), highlighting its acidic nature. The aromatic rings of the naphthyl and phenyl groups would display a mix of potentials, with the π-electron clouds generally contributing to a more negative potential above and below the plane of the rings.

The color-coded regions of the MEP map allow for the prediction of chemically reactive sites. The red, electron-rich areas, particularly the phenolic oxygen, are the most likely sites for electrophilic attack. The blue, electron-poor region around the phenolic hydrogen atom is a prime site for nucleophilic attack and is indicative of its role as a hydrogen bond donor.

The MEP map is also crucial for understanding and predicting non-covalent interactions. The distinct positive and negative regions on the molecular surface of this compound suggest a propensity for strong intermolecular hydrogen bonding, where the phenolic hydrogen of one molecule interacts with the phenolic oxygen or an azo nitrogen of a neighboring molecule. These interactions are fundamental to the compound's crystal packing and its properties in the solid state.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, offering quantitative insights into intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding.

NBO analysis can quantify the strength of hydrogen bonds by evaluating the interaction between the lone pair orbital of the hydrogen bond acceptor (e.g., the phenolic oxygen or azo nitrogen) and the antibonding orbital of the donor bond (the O-H bond). This interaction is expressed as a stabilization energy, E(2), where a higher value indicates a stronger interaction.

NBO analysis also elucidates the extent of electron delocalization and resonance within the molecule. For this compound, this would involve the delocalization of π-electrons across the phenyl ring, the azo bridge, and the naphthyl ring system. The analysis identifies the key donor-acceptor interactions that contribute to this delocalization. For example, the interaction between the π orbitals of the aromatic rings and the π* antibonding orbitals of adjacent bonds would be significant. These delocalization effects are a major factor in the stability and the color of azo dyes.

In the analogue 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, NBO analysis has shown substantial stabilization energies from π → π* transitions, indicating a high degree of electron delocalization which influences the molecule's optical and electronic properties. researchgate.net

Table 1: Selected NBO Analysis Data for a Phenylazonaphthol Analogue

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C-C) of Phenyl Ringπ(N=N) of Azo GroupData not specified
π(N=N) of Azo Groupπ(C-C) of Naphthyl RingData not specified
Lone Pair of Oxygenσ*(C-O) of Phenol GroupData not specified

Note: Specific E(2) values for this compound are not available in the cited literature. The table illustrates the types of interactions that would be analyzed.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is characterized by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a measure of the second-order NLO response.

Computational methods, particularly DFT, are widely used to calculate the NLO properties of organic molecules. For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment, an extended π-conjugated system, and the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. This compound possesses these structural features, with the hydroxyl group acting as an electron donor and the azo group, along with the naphthyl system, acting as an electron-accepting moiety.

Studies on related azo dyes have shown that these molecules can possess significant third-order NLO properties. researchgate.net For instance, the third-order nonlinear refractive index and susceptibility of 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol have been determined, indicating its potential for NLO applications. researchgate.net The second-order hyperpolarizability (γ) is another key parameter for third-order NLO responses. mdpi.com

Table 2: Calculated Non-Linear Optical Properties for a Phenylazonaphthol Analogue

PropertyCalculated Value
First-order Hyperpolarizability (β)Data not specified
Second-order Hyperpolarizability (γ)Data not specified
Third-order Nonlinear Susceptibility (χ(3))Data not specified

Note: Specific NLO values for this compound are not available in the cited literature. The table indicates the parameters that are typically calculated to assess NLO properties.

Computational Studies of Acidity and Proton Transfer Processes

The phenolic proton and the azo group's nitrogen atoms are key sites for chemical transformations, including deprotonation and tautomerization. Computational models are essential for understanding these intricate processes.

The acidity constant (pKa) is a fundamental property of the phenolic group. Computational chemistry offers reliable protocols for its prediction. mdpi.comnih.gov A highly accurate and practical approach involves DFT calculations that combine a functional like CAM-B3LYP with a 6-311G+dp basis set and a Solvation Model based on Density (SMD). mdpi.comnih.gov

A crucial aspect of accurately modeling the deprotonation of phenols in water is the inclusion of explicit water molecules in the calculation. mdpi.comresearchgate.net Protocols using two explicit water molecules to form a hydrogen-bonded cage around the hydroxyl group have shown to yield pKa values with a mean absolute error as low as 0.3 units compared to experimental data, without the need for empirical corrections. mdpi.comnih.gov This method is robust even for phenols with challenging substituents like -CN and -NO₂. mdpi.com While a specific calculation for this compound is not cited, this established methodology can be directly applied to determine its pKa value theoretically. The calculation relies on computing the Gibbs free energy change (ΔG) for the deprotonation reaction in the solvent. kyushu-u.ac.jp

Table 2: A Recommended Protocol for Accurate pKa Calculation of Phenols

Component Specification Rationale
Method Density Functional Theory (DFT) Balances accuracy and computational cost. mdpi.com
Functional CAM-B3LYP Performs well for charge-transfer and long-range interactions. nih.gov
Basis Set 6-311G+dp Provides sufficient flexibility for accurate energy calculations. nih.gov
Solvation Model SMD (Solvation Model based on Density) Accurately represents bulk solvent effects. mdpi.com

| Explicit Solvent | Two water molecules | Models specific hydrogen-bonding interactions at the reaction center. mdpi.comresearchgate.net |

Hydroxyazo dyes like this compound can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two is influenced by factors like solvent, temperature, and pH. unifr.ch Quantum-chemical calculations, particularly DFT, are powerful tools for investigating this tautomerism. rsc.org

Studies on similar azo dyes containing a naphthol moiety have shown that the hydrazone form is often more stable than the azo form. rsc.orgresearchgate.net This is in contrast to dyes with a simple phenyl group, where the azo tautomer tends to be more stable in the gas phase. rsc.org Computational modeling can determine the relative energies of the two tautomers and the energy barrier for the proton transfer between them. Functionals like M06-2X with a TZVP basis set have proven effective in predicting the position of this equilibrium. unifr.ch The characterization of the protonated species and understanding the tautomerization mechanism are critical for controlling the molecule's properties, which are often dependent on the pH of the medium. nih.gov

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. encyclopedia.pub

MD simulations provide atomic-level insights into the conformational landscape of flexible molecules like this compound in a solution environment. chemrxiv.orgdovepress.com These simulations model the molecule and a large number of explicit solvent molecules, allowing for the observation of dynamic processes such as rotations around single bonds and the influence of the solvent on the molecule's shape. chemrxiv.org

For this compound, key flexible dihedral angles would include the C-N and N-N bonds of the azo linkage and the bond connecting the phenol ring to the azo group. An MD simulation can reveal the preferred orientations and the energy barriers between different conformational states. chemrxiv.org The choice of solvent (e.g., water, DMSO, chloroform) is critical, as simulations have shown that the conformational preferences of flexible molecules can be highly solvent-dependent. chemrxiv.org Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), help to characterize the structural stability and flexibility of the molecule in its environment. dovepress.com Such simulations are invaluable for understanding how the molecule's shape adapts to its surroundings, which in turn affects its chemical reactivity and interactions with other molecules. encyclopedia.pubnih.gov

Intermolecular Interactions and Self-Assembly Processes

The supramolecular architecture and solid-state properties of this compound are governed by a network of non-covalent interactions. Computational and crystallographic studies on this and closely related molecules reveal that hydrogen bonding and π-π stacking are the predominant forces driving its self-assembly.

The primary intermolecular interaction responsible for the formation of larger structures is the hydrogen bond between the hydroxyl group (-OH) of the phenol ring and one of the nitrogen atoms of the azo group (-N=N-). This interaction is a classic example of a strong, directional hydrogen bond that dictates the primary assembly motif.

While a detailed crystal structure for this compound is not available in the referenced literature, extensive analysis has been performed on its isomer, 4-[(E)-1-Naphthyldiazenyl]phenol. The findings from this isomer provide significant insight into the likely interactions governing the self-assembly of the target compound due to their structural similarity.

In the crystal structure of 4-[(E)-1-Naphthyldiazenyl]phenol, the molecules self-assemble into polymeric chains. researchgate.net This assembly is directed by intermolecular O—H⋯N hydrogen bonds. researchgate.net Specifically, the hydroxyl group of one molecule donates its hydrogen to an azo nitrogen atom of an adjacent molecule, creating a head-to-tail arrangement that propagates through the crystal lattice. The asymmetric unit of the crystal contains two independent molecules, which are linked together through these hydrogen bonds to form the extended chain. researchgate.net

Computational studies on similar phenolic azo dyes corroborate the importance of these interactions. researchgate.net Density Functional Theory (DFT) calculations have been used to predict the stability of different tautomeric forms (azo vs. hydrazone) and to evaluate the strength of the hydrogen bonds. researchgate.net These studies consistently show that the azo form, stabilized by such intermolecular hydrogen bonding, is prevalent in the crystalline state for many p-hydroxy-substituted azo compounds. researchgate.net

The process of self-assembly begins with the formation of dimers via hydrogen bonding, which then extend into the observed polymeric chains. These chains subsequently pack together, stabilized by van der Waals forces and π-π stacking between the naphthalene and benzene (B151609) rings of neighboring chains. The large surface area of the naphthalene moiety, in particular, contributes significantly to these dispersive interactions. rsc.org

Interactive Data Table: Crystallographic Data for 4-[(E)-1-Naphthyldiazenyl]phenol

The following table summarizes key crystallographic and structural data obtained from the analysis of 4-[(E)-1-Naphthyldiazenyl]phenol, which serves as a close analogue for understanding the intermolecular interactions of this compound. researchgate.netiucr.org

ParameterMolecule AMolecule B
Formula C₁₆H₁₂N₂OC₁₆H₁₂N₂O
Dihedral Angle (Benzene-Naphthalene) 9.04(8)°5.69(3)°
Primary Interaction O—H⋯N Hydrogen BondO—H⋯N Hydrogen Bond
Assembly Motif Polymeric ChainPolymeric Chain

Supramolecular Chemistry and Self Assembly Research

Hydrogen Bonding Networks in Solid and Solution States

In the solid state, 4-(2-naphthyldiazenyl)phenol can potentially exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. The presence of an intramolecular hydrogen bond is a key factor in the stabilization of these tautomers. Specifically, in the quinone-hydrazone tautomer, a strong intramolecular N—H···O hydrogen bond can form, which significantly contributes to its stability. The equilibrium between these two forms is influenced by factors such as the solvent polarity and the electronic nature of substituents on the aromatic rings. Computational studies on similar azo dyes have shown that the relative stability of the tautomers can be finely tuned by these factors.

While specific studies on the tautomerism of this compound are not extensively documented, research on analogous compounds like 1-phenylazo-2-naphthol derivatives indicates that both azo and hydrazone forms can coexist in equilibrium. The position of this equilibrium is sensitive to environmental conditions.

In the crystalline state, intermolecular hydrogen bonds are fundamental in the formation of extended supramolecular architectures. For the closely related isomer, 4-[(E)-1-naphthyldiazenyl]phenol, X-ray crystallographic studies have provided detailed insights into its hydrogen bonding network. In the crystal structure of this isomer, the hydroxyl group of the phenol (B47542) moiety acts as a hydrogen bond donor, while one of the nitrogen atoms of the azo group serves as the acceptor.

This O—H···N hydrogen bonding links the molecules into polymeric chains, demonstrating a directed assembly process. The specifics of these interactions, such as bond distances and angles, are critical in defining the dimensionality and stability of the resulting supramolecular structure. The table below summarizes the crystallographic data for 4-[(E)-1-naphthyldiazenyl]phenol, which can be considered a close structural analog to this compound.

Crystallographic Data for 4-[(E)-1-Naphthyldiazenyl]phenol
ParameterValue
Chemical FormulaC₁₆H₁₂N₂O
Molecular Weight248.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.877(3)
b (Å)19.402(4)
c (Å)13.062(4)
β (°)107.91(2)
Volume (ų)2623.0(12)

Crystal Engineering and Molecular Packing Analysis

Crystal engineering of azo dyes like this compound focuses on understanding and controlling the assembly of molecules in the solid state to achieve desired material properties. This involves a detailed analysis of the intermolecular forces that guide the crystal packing.

Aromatic interactions, particularly π-π stacking, are significant in the crystal packing of planar aromatic molecules such as this compound. These interactions occur between the electron-rich π-systems of the naphthyl and phenyl rings of adjacent molecules. The geometry of these stacking interactions can vary, including face-to-face and offset arrangements, and the distances are typically in the range of 3.3 to 3.8 Å.

In the crystal structure of related azo compounds, π-π stacking interactions contribute to the formation of columnar or layered structures, which in turn influence the material's electronic and optical properties. For instance, in some azo dye crystals, these interactions lead to the formation of J- or H-aggregates, which are characterized by distinct spectroscopic signatures.

The introduction of substituents onto the aromatic rings of this compound can have a profound impact on its crystal morphology and properties. Substituents can alter the electronic properties of the molecule, its size, and its shape, thereby influencing the intermolecular interactions.

For example, the position and nature of a substituent can direct the hydrogen bonding network and modify the π-π stacking geometry. Electron-donating or electron-withdrawing groups can affect the charge distribution in the aromatic rings, influencing the electrostatic component of the π-π interactions. Bulky substituents can sterically hinder certain packing arrangements, leading to different crystal polymorphs with distinct properties. Research on other azo dye systems has shown that even subtle changes in substitution can lead to significant variations in crystal packing and, consequently, in properties such as color, solubility, and melting point.

Controlled Self-Assembly Strategies

The ability of this compound and related azo compounds to self-assemble into ordered structures can be harnessed through various controlled strategies. A key feature of azo compounds is their photoisomerization between the more stable trans and the metastable cis isomers upon irradiation with light of specific wavelengths. This photo-switching capability can be utilized to control the self-assembly and disassembly of supramolecular structures.

In solution, the change in molecular geometry and dipole moment upon trans-to-cis isomerization can disrupt the packing of molecules in an aggregate, leading to its disassembly. This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with a different wavelength of light, allowing for the re-assembly of the supramolecular structure. This light-controlled behavior is a cornerstone of the development of photoresponsive materials based on azo dyes.

Formation of Nanostructures (e.g., Nanorods, Nanofibers, Nanoparticles)

The self-assembly of organic molecules into well-defined nanostructures is a significant area of research. For molecules like this compound, the formation of nanorods, nanofibers, or nanoparticles would be dictated by the interplay of its structural motifs. The hydroxyl group is a strong hydrogen bond donor and acceptor, which could lead to the formation of one-dimensional chains. The planar and electron-rich naphthyl and phenyl rings are prone to π-π stacking, which would further stabilize such assemblies.

The specific morphology of the resulting nanostructures would depend on factors such as solvent polarity, temperature, and concentration. In polar solvents, hydrophobic interactions might drive the aggregation of the aromatic portions of the molecule, while in nonpolar solvents, hydrogen bonding between the phenolic hydroxyl groups could be the dominant organizing force. While no specific studies report the formation of such nanostructures with this compound, related azo-aromatic compounds have been shown to form a variety of nanomaterials.

Supramolecular Gels and Liquid Crystalline Phases

The formation of supramolecular gels and liquid crystalline phases is a hallmark of certain classes of organic molecules that can self-assemble into extended networks.

Supramolecular Gels: These are materials in which a low molecular weight gelator self-assembles in a solvent to form a three-dimensional network that immobilizes the solvent. For this compound to act as a gelator, it would need to form fibrous structures that entangle to create the gel network. The combination of hydrogen bonding and π-π stacking could facilitate the formation of such fibers. The gelation ability would be highly solvent-dependent.

Liquid Crystalline Phases: Liquid crystals exhibit properties intermediate between those of a conventional liquid and a solid crystal. The rigid, elongated shape of this compound is a key characteristic for potential liquid crystalline behavior. Depending on the temperature and molecular arrangement, it could theoretically form various mesophases, such as nematic or smectic phases. The planarity of the molecule and the potential for intermolecular interactions would be crucial for the formation of these ordered, yet fluid, states. Research on other azo compounds has demonstrated their utility in creating liquid crystalline materials, often with photo-responsive properties due to the trans-cis isomerization of the azo group.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The phenolic and naphthyl moieties of this compound make it a potential guest for various host systems.

Encapsulation within Macrocycles (e.g., Calixarenes)

Calixarenes are macrocyclic host molecules with a hydrophobic cavity that can encapsulate guest molecules. The size and shape of the naphthyl and phenyl groups of this compound would make it a suitable candidate for encapsulation within a calixarene (B151959) of appropriate dimensions. The binding would likely be driven by hydrophobic and van der Waals interactions between the aromatic portions of the guest and the interior of the calixarene cavity. The phenolic hydroxyl group could also participate in hydrogen bonding with the upper or lower rim of a functionalized calixarene. Studies on the encapsulation of other phenols and azo dyes by calixarenes have been reported, suggesting that similar interactions would be possible for this compound. frontiersin.orgresearchgate.netresearchgate.net

Complexation with Metal Ions and Anions

The presence of the hydroxyl group and the nitrogen atoms of the azo group provides potential binding sites for metal ions and anions.

Complexation with Metal Ions: The phenolic oxygen and the azo nitrogens can act as donor atoms for coordination with metal ions. The formation of metal complexes with azo-containing phenol and naphthol derivatives is well-documented. researchgate.netnih.govjchemrev.com The specific coordination mode and the stability of the resulting complexes would depend on the nature of the metal ion, the pH of the solution, and the solvent used. The formation of such complexes often leads to a change in the electronic properties of the azo dye, resulting in a color change, which can be exploited for sensing applications.

Complexation with Anions: While less common for simple phenols, the hydroxyl group can also act as a hydrogen bond donor for the recognition of anions. The binding affinity would likely be weak but could be enhanced through the design of more complex receptor systems incorporating the this compound moiety.

Future Research Directions and Concluding Perspectives

Rational Design of Multifunctional 4-(2-Naphthyldiazenyl)phenol Derivatives

The rational design of novel derivatives of this compound is a promising avenue for future research, with the goal of creating multifunctional molecules that possess a range of tailored properties. This approach moves beyond the traditional use of such compounds as simple dyes, venturing into advanced applications in materials science and biology. The inherent photoswitchable nature of the azobenzene (B91143) group, combined with the electronic and structural characteristics of the naphthyl and phenol (B47542) moieties, provides a versatile platform for molecular engineering.

A key strategy in the rational design of these derivatives involves the incorporation of additional functional groups to impart specific capabilities. For instance, the introduction of heterocyclic moieties is a well-established method for enhancing the biological activity of azo compounds. Researchers have successfully synthesized azo dyes incorporating imidazole, pyrazole, thiazole, and other heterocyclic systems, which have demonstrated a variety of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. By analogy, derivatives of this compound could be synthesized with strategically placed heterocyclic groups to explore their potential as photo-controllable therapeutic agents.

Furthermore, the design of multifunctional azo dyes has been explored for applications in textile finishing, where the dye imparts not only color but also other functionalities such as antimicrobial and antibiofilm activity. A recent study detailed the design of novel azo disperse dyes containing a hydrazide-hydrazone moiety, which exhibited significant antimicrobial and antibiofilm properties alongside their dyeing capabilities. This concept could be extended to this compound derivatives, where the introduction of moieties like hydrazones or other bioactive groups could lead to materials with combined coloration and protective functions. The versatility of this approach is highlighted in the table below, which summarizes potential functional modifications and their expected outcomes.

Functional Group/Moiety Target Property Potential Application
Heterocyclic rings (e.g., imidazole, pyrazole)Enhanced biological activityPhotopharmacology, antimicrobial surfaces
Hydrazide-hydrazone groupsAntimicrobial and antibiofilm propertiesFunctional textiles, medical devices
Quaternized ammonium (B1175870) saltsAntimicrobial activitySelf-disinfecting surfaces
Crown ethers or cyclodextrinsHost-guest recognitionChemical sensors, molecular machines
Polymerizable groups (e.g., acrylate, vinyl)Covalent integration into polymersPhotoresponsive materials, smart coatings

The design process for these multifunctional derivatives would be guided by structure-property relationships, where the electronic and steric effects of the substituents on the photophysical and biological properties of the molecule are systematically investigated. This rational approach will enable the development of new generations of this compound-based materials with precisely controlled functions.

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound and its derivatives into hybrid organic-inorganic materials represents a significant frontier in materials science. These hybrid materials can exhibit a unique combination of properties, leveraging the processability and functionality of the organic component with the durability and stability of the inorganic matrix. The azo dye component can impart photochromism, nonlinear optical (NLO) properties, and color to the final material.

One promising approach for creating such hybrids is through the covalent incorporation of the azo dye into an inorganic network. This can be achieved by first synthesizing a derivative of this compound that contains a reactive group amenable to sol-gel chemistry, such as a trialkoxysilane moiety. Co-polymerization of this functionalized dye with a suitable inorganic precursor, like tetraethoxysilane (TEOS), would result in a covalently linked organic-inorganic hybrid. Research has demonstrated the successful creation of such hybrids using azobenzene-containing monomers and 3-methacryloxypropyl trimethoxy-silane. These materials have shown enhanced thermal stability compared to the purely organic polymers due to the formation of a rigid Si-O-Si network.

The properties of these hybrid materials can be tuned by varying the concentration of the organic chromophore and the nature of the inorganic network. For example, a higher concentration of the azo dye would be expected to lead to more pronounced photochromic or NLO effects. The choice of the inorganic component can also influence the mechanical and optical properties of the hybrid. The table below outlines some potential combinations of organic azo derivatives and inorganic precursors, along with the anticipated properties of the resulting hybrid materials.

Azo Derivative Inorganic Precursor Anticipated Hybrid Properties
Silane-functionalized this compoundTetraethoxysilane (TEOS)Photochromism, enhanced thermal stability
Carboxylate-functionalized this compoundZirconium(IV) propoxideHigh refractive index, NLO activity
Phosphonate-functionalized this compoundTitanium(IV) isopropoxidePhotocatalytic activity, self-cleaning surfaces

The development of these hybrid materials opens up possibilities for a wide range of applications, including optical data storage, smart windows, and photo-controllable sensors. Future research in this area will likely focus on optimizing the synthesis of these materials to achieve precise control over their structure and properties, as well as exploring their performance in various device architectures.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is poised to play a crucial role in accelerating the discovery and optimization of this compound derivatives with desired properties. By employing a range of computational techniques, from quantum mechanics to molecular dynamics, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these molecules and use this knowledge to predictively design new and improved derivatives.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and photophysical properties of azo dyes. These methods can be used to calculate key parameters such as absorption and emission spectra, excited-state lifetimes, and the energy barriers for photoisomerization. For instance, TD-DFT calculations have been used to elucidate the changes in the potential energy landscape of naphthalene-based azo dyes upon protonation, explaining the observed shutdown of photoisomerization. Similar computational studies on derivatives of this compound could be used to screen for substituents that tune the absorption wavelength, enhance the quantum yield of isomerization, or introduce other desirable photophysical characteristics.

Molecular dynamics (MD) simulations offer a means to study the dynamics of these molecules in different environments, such as in solution or embedded in a polymer matrix. MD simulations can provide insights into the conformational changes that occur during photoisomerization and how these changes are influenced by the surrounding medium. Furthermore, MD can be used to model the self-assembly of these molecules into larger supramolecular structures, which is crucial for understanding their behavior in the solid state and in devices. A recent study utilized fully atomistic MD simulations to model the cyclic photoisomerization of azobenzene stars in supramolecular aggregates, providing a molecular-level understanding of the light-induced morphological changes.

The integration of these computational methods into a predictive design workflow would enable the in silico screening of large libraries of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental characterization. This approach can significantly reduce the time and resources required for the development of new materials based on this compound. The table below summarizes some of the key computational methods and their applications in the predictive design of these compounds.

Computational Method Predicted Properties Design Application
Density Functional Theory (DFT)Ground and excited state geometries, electronic structureTuning of color and electronic properties
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state energiesOptimization of photo-switching behavior
Molecular Dynamics (MD)Conformational dynamics, self-assemblyDesign of materials with controlled morphology
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties in complex environments (e.g., proteins)Design of photoswitchable biological probes

Exploration of Novel Photophysical and Supramolecular Phenomena

The unique combination of a naphthyl group and a phenol moiety in this compound provides a rich playground for the exploration of novel photophysical and supramolecular phenomena. Future research in this area is expected to uncover new and interesting behaviors that could be harnessed for a variety of applications.

One area of interest is the study of the excited-state dynamics of this molecule and its derivatives. The presence of the extended π-system of the naphthyl group can lead to complex photophysical behavior, including the possibility of multiple excited states with different decay pathways. A recent study on naphthalene-based azo dyes revealed complex excited-state dynamics with multiple lifetimes, which were significantly altered upon protonation. A thorough investigation of the photophysics of this compound, using techniques such as transient absorption spectroscopy, would provide a fundamental understanding of its light-induced processes and could lead to the discovery of new photo-responsive behaviors.

The phenol group in this compound is a key functional handle for directing supramolecular assembly through hydrogen bonding. This can be exploited to create a variety of well-defined nanostructures, such as liquid crystals, gels, and co-crystals. The interplay between the photo-isomerization of the azo group and the supramolecular assembly can lead to materials with photo-controllable macroscopic properties. For example, the light-induced trans-to-cis isomerization can disrupt the packing of the molecules, leading to a phase transition or a change in the mechanical properties of the material. The study of supramolecular complexes of azo dyes derived from 1-phenylazo-2-naphthol has revealed the importance of π-stacking and other weak intermolecular interactions in stabilizing the crystal structure. Similar investigations into this compound could lead to new insights into the design of photo-responsive supramolecular materials.

Furthermore, the integration of this compound into more complex systems, such as polymers or metal-organic frameworks (MOFs), could give rise to emergent properties. For example, the alignment of the azo dye molecules within a polymer matrix could lead to anisotropic photo-responsive behavior, which could be useful for applications in photonics and optical data storage. The incorporation of the dye into a MOF could lead to a material with photo-controllable porosity or catalytic activity. The table below provides a summary of potential areas for exploration and the novel phenomena that might be observed.

Area of Exploration Potential Novel Phenomena Possible Applications
Excited-state dynamicsUnraveling complex decay pathways, identifying new photo-productsDevelopment of novel photoswitches and molecular motors
Supramolecular assemblyPhoto-controllable phase transitions, light-induced gelation/de-gelationSmart materials, soft actuators, drug delivery systems
Polymer and MOF compositesAnisotropic photo-response, photo-modulated porosityPhotonics, sensors, catalysis

Scale-Up Methodologies for Academic Research Needs

As the research into this compound and its derivatives expands, there will be an increasing need for reliable and efficient methods for their synthesis on a scale that is suitable for academic research, typically in the multi-gram to tens-of-grams range. While the basic chemistry for the synthesis of azo dyes—diazotization of an aromatic amine followed by coupling with a nucleophilic partner—is well-established, scaling up these reactions from the milligram to the gram scale presents a number of challenges that need to be addressed.

The diazotization reaction is often carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive when isolated in a dry state. Maintaining a consistent low temperature in a larger reaction vessel requires careful consideration of the cooling method and efficient stirring to ensure uniform heat distribution. The addition of the sodium nitrite (B80452) solution must be done slowly and in a controlled manner to prevent localized overheating and decomposition of the diazonium salt.

The subsequent azo coupling reaction also requires careful control of the reaction conditions, including pH and temperature, to maximize the yield of the desired product and minimize the formation of byproducts. The rate of addition of the diazonium salt solution to the solution of the coupling partner (in this case, 2-naphthol) can also have a significant impact on the purity and particle size of the final product.

For academic research purposes, the development of robust and well-documented procedures for the synthesis of this compound on a gram scale would be highly beneficial. This would involve a systematic optimization of the reaction parameters, including stoichiometry, concentration, temperature, and

Q & A

Q. How is this compound used as a ligand in coordination chemistry?

  • Methodological Answer : The compound acts as a bidentate ligand via phenolic –OH and azo nitrogen. Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) is studied via Job’s plot analysis (UV-Vis) to determine stoichiometry. Stability constants (log K) are calculated using potentiometric titrations. Magnetic susceptibility measurements (e.g., SQUID) reveal spin states in metal complexes .

Q. What role does this compound play in designing photoresponsive materials?

  • Methodological Answer : The azo group enables reversible trans-cis isomerism under UV light (365 nm). Kinetics are studied via time-resolved spectroscopy, with rate constants (k) for thermal relaxation (~10⁻³ s⁻¹) indicating stability for optical storage. DFT-MD simulations model isomerization pathways, identifying torsional angles as key determinants of switching efficiency .

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